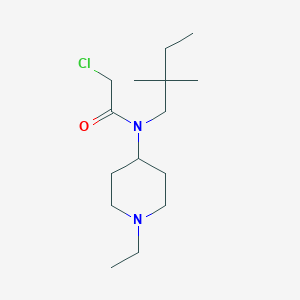
2-Chloro-N-(2,2-dimethylbutyl)-N-(1-ethylpiperidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2,2-dimethylbutyl)-N-(1-ethylpiperidin-4-yl)acetamide is a chemical compound that is commonly known as DMXAA. This compound has been studied extensively for its potential use as an anticancer agent. The purpose of
Mécanisme D'action
DMXAA works by activating the stimulator of interferon genes (STING) pathway, which leads to the production of type I interferons and other pro-inflammatory cytokines. These cytokines activate immune cells, including natural killer cells and T cells, which then attack the tumor cells. DMXAA also directly targets tumor blood vessels, causing them to become leaky and ultimately leading to tumor cell death.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It induces the production of type I interferons and other pro-inflammatory cytokines, which leads to the activation of immune cells. DMXAA also directly targets tumor blood vessels, causing them to become leaky and ultimately leading to tumor cell death. In addition, DMXAA has been shown to have anti-angiogenic effects, meaning that it inhibits the formation of new blood vessels in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMXAA is that it has been shown to be effective in a variety of cancer models. It also has a relatively low toxicity profile, making it a potential candidate for clinical trials. However, one limitation of DMXAA is that it has a short half-life in the body, which may limit its effectiveness in some cases. In addition, the mechanism of action of DMXAA is not fully understood, which makes it difficult to optimize its use as an anticancer agent.
Orientations Futures
There are several future directions for research on DMXAA. One direction is to optimize its use in combination with other anticancer agents. DMXAA has been shown to have synergistic effects with other agents, such as chemotherapy and radiation therapy. Another direction is to explore the use of DMXAA in combination with immunotherapy, as it has been shown to activate immune cells. Finally, more research is needed to fully understand the mechanism of action of DMXAA, which may lead to the development of more effective anticancer agents.
Méthodes De Synthèse
DMXAA is synthesized through a multi-step process that involves the reaction of 2,2-dimethylbutylamine with 4-chloroacetylpyridine to form 2-chloro-N-(2,2-dimethylbutyl)pyridin-4-amine. This intermediate compound is then reacted with 1-ethylpiperidin-4-ol to form DMXAA.
Applications De Recherche Scientifique
DMXAA has been studied for its potential use as an anticancer agent. It has been shown to have antitumor activity in a variety of cancer models, including lung, breast, and colon cancer. DMXAA works by inducing a local inflammatory response in the tumor microenvironment, which leads to the destruction of tumor blood vessels and subsequent tumor cell death.
Propriétés
IUPAC Name |
2-chloro-N-(2,2-dimethylbutyl)-N-(1-ethylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29ClN2O/c1-5-15(3,4)12-18(14(19)11-16)13-7-9-17(6-2)10-8-13/h13H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPMSWQBDMLAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CN(C1CCN(CC1)CC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

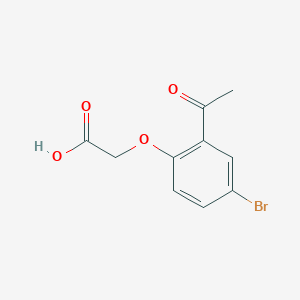
![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2739951.png)
![Methyl 2-(5-chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2739952.png)
![dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)terephthalate](/img/structure/B2739953.png)

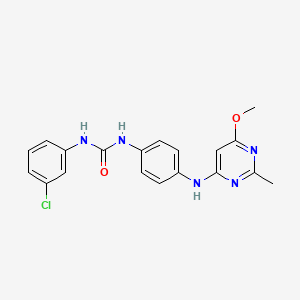
![6-cyano-N-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}pyridine-3-sulfonamide](/img/structure/B2739958.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2739960.png)
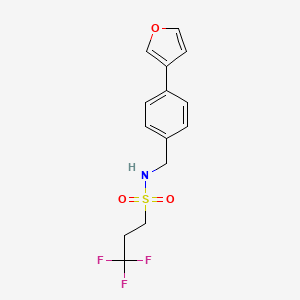

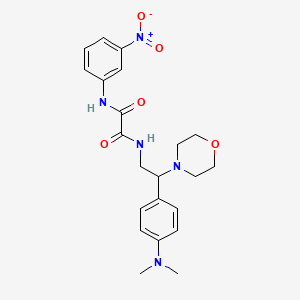
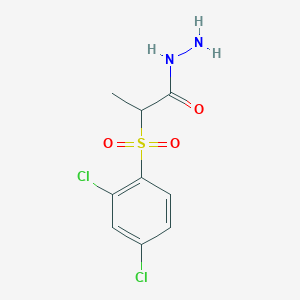
![1-(2,4-dichlorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2739967.png)
![N-(2-ethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2739969.png)